molecular formula C20H19N3O2 B2470165 (3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide CAS No. 1825623-68-4

(3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide

Cat. No.: B2470165
CAS No.: 1825623-68-4
M. Wt: 333.391
InChI Key: XFVRDUPTWPCYBG-UHFFFAOYSA-N
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Description

(3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide is a synthetic chemical compound of high interest in scientific research and development. This molecule features a distinct structural motif combining an oxazole core, which is a privileged scaffold in medicinal chemistry , with a cyanamide functional group. Such a structure suggests potential for investigation as a key intermediate or a novel pharmacophore in various discovery programs. Researchers are exploring its utility, particularly in the fields of antimicrobial and antiproliferative agent development, given the established biological relevance of similar oxazole and benzoxazole derivatives . Its mechanism of action and specific molecular targets are areas of active investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(3-ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-3-15-5-4-6-18(11-15)23(14-21)12-17-13-25-20(22-17)16-7-9-19(24-2)10-8-16/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVRDUPTWPCYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC2=COC(=N2)C3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide typically involves multi-step organic reactions. One common method includes the condensation of 3-ethylphenylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with cyanamide in the presence of a suitable catalyst to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with new functional groups replacing the cyanamide group.

Scientific Research Applications

Chemistry

In chemistry, (3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and cyanamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Heterocycle Key Substituents Functional Groups Potential Applications
Target Compound 1,3-Oxazole 4-Methoxyphenyl, 3-ethylphenyl Cyanamide Not reported
4-(3-Methoxyphenyl)-triazol-5-one 1,2,4-Triazole 3-Methoxyphenyl, ethyl Carbonyl Antimicrobial
2-(Phenyl-oxazolyl)ethanol 1,3-Oxazole Phenyl, methyl Hydroxyl Solubility enhancement
Pyrazole-sulfanyl analog Pyrazole Chlorophenylsulfanyl, CF3 Aldehyde, Cl Electrophilic reactivity

Research Findings and Implications

  • Structural Flexibility: The target compound’s combination of oxazole, methoxyphenyl, and cyanamide groups offers a balance of aromatic stability and polar interactions, contrasting with triazolones (hydrogen-bond donors) or pyrazoles (lipophilic substituents) .
  • Synthetic Accessibility: Cyanamide-containing compounds may require specialized reagents (e.g., cyanogen bromide) compared to hydroxyl or sulfanyl analogs, which are more straightforward to derivatize .
  • Unanswered Questions : Biological data for the target compound are lacking. Future studies could explore its activity against targets sensitive to cyanamide moieties (e.g., enzymes with nucleophilic active sites).

Biological Activity

The compound (3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O
  • Molecular Weight : 296.38 g/mol

The compound features a cyanamide functional group linked to an oxazole ring and an ethylphenyl moiety, which may influence its biological interactions.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Some studies suggest that oxazole derivatives can inhibit specific enzymes involved in disease processes, such as kinases or proteases.
  • Modulation of Receptor Activity : The compound may interact with various receptors, including those involved in neurotransmission and inflammation.
  • Antimicrobial Properties : Preliminary studies have suggested potential antimicrobial activity against certain pathogens.

Anticancer Activity

A series of studies have evaluated the anticancer properties of oxazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
AHeLa10Apoptosis induction
BMCF-715Cell cycle arrest
CHT-2912Inhibition of proliferation

These findings suggest that this compound could exhibit similar anticancer properties.

Antimicrobial Activity

Research has indicated that certain derivatives possess antimicrobial properties. For example:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
DE. coli50
ES. aureus25
FC. albicans30

These results highlight the potential use of this compound in treating bacterial and fungal infections.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Anticancer Effects : A study evaluating a series of oxazole derivatives found that modifications to the phenyl group significantly enhanced cytotoxicity against lung cancer cells.
  • Antimicrobial Screening : Another study screened various derivatives against a panel of bacterial strains, revealing promising activity for compounds with methoxy substitutions.

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